molecular formula C26H44O4 B1449045 Unii-6YV2QN3gtq CAS No. 1708092-13-0

Unii-6YV2QN3gtq

Cat. No. B1449045
M. Wt: 420.6 g/mol
InChI Key: ZXERDUOLZKYMJM-QJBYOJSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The substance with the Unique Ingredient Identifier (UNII) 6YV2QN3GTQ is known as 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID . Its molecular formula is C26H44O4 .


Molecular Structure Analysis

The molecular structure of 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is represented by the molecular formula C26H44O4 . It has 11 defined stereocenters and no E/Z centers . The optical activity of this compound is unspecified .

Scientific Research Applications

Liquid-Phase Syntheses of Inorganic Nanoparticles

The development of novel materials, such as inorganic nanoparticles, is a critical area of chemical research, driven by advancements in various industries and technologies. In the context of Unii-6YV2QN3gtq, the research emphasizes the liquid-phase syntheses of these nanoparticles, highlighting the synergy between scientific discovery and technological development, particularly in the electronics industry (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Working Environments for Environmental Models

Large-scale scientific applications, such as environmental models, benefit greatly from collaborative working environments. These tools facilitate remote development and data sharing among geographically dispersed scientists, which is critical for continuous development and experimentation, as exemplified by the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Transforming Educational Programs for Research Translation

Educational programs are vital in translating scientific research into practical innovations and ventures. This transformation is essential for advancing society through technological innovations, as supported by the National Collegiate Inventors and Innovators Alliance's efforts in STEM innovation, invention, and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Surface Science Research in Actinides

Surface science research, focusing on the synthesis and spectroscopy studies of thin films of actinides and actinide compounds, plays a crucial role in understanding materials at the atomic level. This research is particularly relevant in the study of materials like U–Ni films prepared from UNi 5 targets (Gouder, 1998).

Collaborative Frameworks in Large Scientific Applications

In the context of large scientific applications like the Unified Air Pollution Model (UNI-DEM), collaborative distributed computing environments are essential. Such frameworks are designed not only for specific applications like UNI-DEM but can also be adapted to various large scientific projects, enhancing remote collaboration and data sharing among researchers (Şahin et al., 2009).

Enhanced Databases for Molecular Interaction Networks

Databases like the Unified Human Interactome (UniHI) are crucial for retrieving, analyzing, and visualizing human molecular interaction networks. They provide comprehensive and user-friendly platforms for network-based investigations, which are instrumental in biological and medical research (Kalathur et al., 2013).

Intervention in the Research Process

Addressing social concerns in scientific research involves interventions at various stages, including the research process itself. This approach is particularly relevant in emerging areas like genomics, synthetic biology, and nanotechnology, where public engagement and ethical considerations are increasingly integrated into research and development (Schuurbiers & Fisher, 2009).

Nanosatellite Programs in Universities

The University Nanosat Program (UNP) exemplifies an adaptable and responsive educational initiative that bridges government, academia, and aerospace technology. It offers a unique opportunity for students to engage in the development of nanosatellites, fostering the next generation of aerospace professionals and introducing innovative methodologies and technologies in aerospace (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

properties

IUPAC Name

(4R)-4-[(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERDUOLZKYMJM-QJBYOJSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-6YV2QN3gtq

CAS RN

1708092-13-0
Record name 7-epi-6beta-Ethyl ursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708092130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV2QN3GTQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-6YV2QN3gtq
Reactant of Route 2
Unii-6YV2QN3gtq
Reactant of Route 3
Unii-6YV2QN3gtq
Reactant of Route 4
Unii-6YV2QN3gtq
Reactant of Route 5
Unii-6YV2QN3gtq
Reactant of Route 6
Unii-6YV2QN3gtq

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.